molecular formula C13H15FN2O B13620814 (3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole

(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole

Cat. No.: B13620814
M. Wt: 234.27 g/mol
InChI Key: BLLWGNQEBCPHCJ-CMPLNLGQSA-N
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Description

(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole is a complex organic compound characterized by its unique structure, which includes a fluorobenzoyl group attached to an octahydropyrrolo[3,4-b]pyrrole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole typically involves multi-step organic reactions. One common method includes the reaction of a suitable pyrrole derivative with a fluorobenzoyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3aS,6aS)-5-(4-fluorobenzoyl)-octahydropyrrolo[3,4-b]pyrrole is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.

Properties

Molecular Formula

C13H15FN2O

Molecular Weight

234.27 g/mol

IUPAC Name

[(3aS,6aS)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[2,3-c]pyrrol-5-yl]-(4-fluorophenyl)methanone

InChI

InChI=1S/C13H15FN2O/c14-11-3-1-9(2-4-11)13(17)16-7-10-5-6-15-12(10)8-16/h1-4,10,12,15H,5-8H2/t10-,12+/m0/s1

InChI Key

BLLWGNQEBCPHCJ-CMPLNLGQSA-N

Isomeric SMILES

C1CN[C@H]2[C@@H]1CN(C2)C(=O)C3=CC=C(C=C3)F

Canonical SMILES

C1CNC2C1CN(C2)C(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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